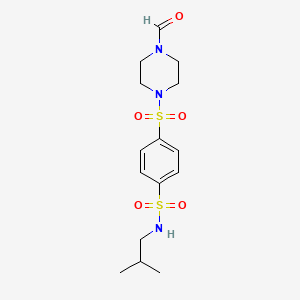
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Formylation: The formyl group can be added through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Final Coupling: The final coupling of the piperazine derivative with the benzene sulfonamide can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group may play a key role in binding to the target, while the formyl group could participate in covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Formylpiperazine-1-sulfonyl)benzene-1-sulfonamide: Lacks the N-(2-methylpropyl) group.
4-(4-Methylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide: Has a methyl group instead of a formyl group on the piperazine ring.
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-ethylpropyl)benzene-1-sulfonamide: Has an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
The uniqueness of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
604761-98-0 |
|---|---|
Fórmula molecular |
C15H23N3O5S2 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
4-(4-formylpiperazin-1-yl)sulfonyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C15H23N3O5S2/c1-13(2)11-16-24(20,21)14-3-5-15(6-4-14)25(22,23)18-9-7-17(12-19)8-10-18/h3-6,12-13,16H,7-11H2,1-2H3 |
Clave InChI |
KOPAXCPGIICITQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


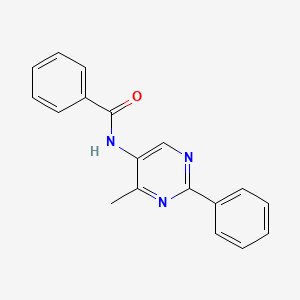

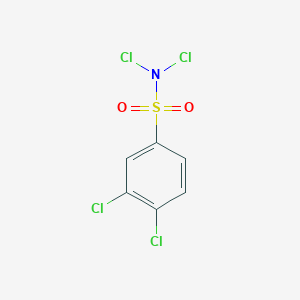
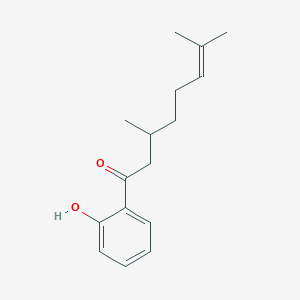
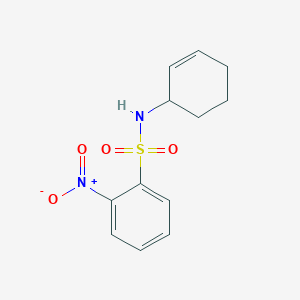

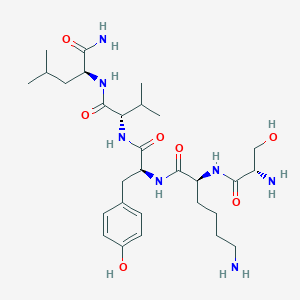

![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
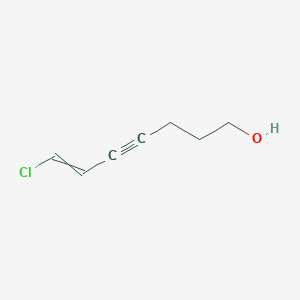
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)
